(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid
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Description
“(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid” is a chemical compound with the CAS Number: 1909286-74-3. It has a molecular weight of 254.26 and its IUPAC name is (2S,3S)-2-{[(6-fluoro-2-pyridinyl)carbonyl]amino}-3-methylpentanoic acid . The compound is stored at a temperature of 4°C and has a purity of 95%. It is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15FN2O3/c1-3-7(2)10(12(17)18)15-11(16)8-5-4-6-9(13)14-8/h4-7,10H,3H2,1-2H3,(H,15,16)(H,17,18)/t7-,10-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.26 . It is in the form of an oil and is stored at a temperature of 4°C . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the resources.Scientific Research Applications
Synthesis Techniques
(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid and its analogs can be synthesized through various methods. For instance, Fritz-Langhals and Schu¨tz (1993) developed a simple synthesis method for optically active 2-fluoropropanoic acid and its analogs, utilizing sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide (Fritz-Langhals & Schu¨tz, 1993). Similarly, Gershon, Shanks, and Clarke (1978) described the production of 4-Fluoroisoleucine from 2-bromo-4-fluoro-3-methylpentanoic acid, which was created by the bromofluorination of 4-methyl-2-pentenoic acid (Gershon, Shanks, & Clarke, 1978).
Crystal Structure Analysis
Understanding the crystal structure of such compounds is crucial for their application in scientific research. Curland, Meirzadeh, and Diskin‐Posner (2018) elucidated the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, an analog, which crystallizes in the monoclinic space group P21 (Curland, Meirzadeh, & Diskin‐Posner, 2018).
Biological Activity
The biological activity of such compounds is a major area of interest. Nehls, Hanebeck, Becker, and Emmerling (2013) investigated the biological activity of a compound {2-[(2-carbamoylethyl)amino]-3-methylpentanoic acid}, formed during an addition reaction between acrylamide and the amino acid isoleucine. Their research provides insights into the potential biological applications of such compounds (Nehls et al., 2013).
Antifungal Properties
Exploring the antifungal properties of related compounds can be insightful. Zhu et al. (2016) isolated new bromopyrrole alkaloids from the South China Sea sponge Agelas sp., including compounds with structures similar to the subject compound, demonstrating effective antifungal activity against Candida albicans (Zhu et al., 2016).
properties
IUPAC Name |
(2S,3S)-2-[(6-fluoropyridine-2-carbonyl)amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-3-7(2)10(12(17)18)15-11(16)8-5-4-6-9(13)14-8/h4-7,10H,3H2,1-2H3,(H,15,16)(H,17,18)/t7-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOIPLUGDOTXAH-XVKPBYJWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=NC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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